molecular formula C20H26O4 B1235947 17-hydroxyjolkinolide A

17-hydroxyjolkinolide A

Cat. No. B1235947
M. Wt: 330.4 g/mol
InChI Key: DIJWCRKTZVUBDY-PHJMNMFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-hydroxyjolkinolide A is a diterpene lactone. It has a role as a metabolite.

Scientific Research Applications

Anti-Breast Cancer Activity

17-Hydroxyjolkinolide A, among other ent-abietane diterpenoids isolated from Euphorbia fischeriana, has been found to exhibit varying degrees of growth inhibition against various breast cancer cell lines, including MCF-10A, MCF-7, ZR-75-1, and MDA-MB-231. This suggests its potential role in the development of new anti-breast cancer drugs (Chen et al., 2022).

Extraction and Optimization Techniques

Optimized extraction techniques have been developed for 17-Hydroxyjolkinolide A from Euphorbia fischeriana. The optimal conditions for simultaneous extraction of 17-Hydroxyjolkinolide A and other related diterpenoids were determined to be an ethanol concentration of 100%, extraction temperature of 74°C, and an extraction time of 2.0 hours (Ma et al., 2019).

Anti-Inflammatory Properties

17-Hydroxyjolkinolide A derivatives, specifically HJB-1, have demonstrated effectiveness in inhibiting TNF-α, IL-1β, and IL-6 release in LPS-stimulated mouse peritoneal macrophages, suggesting potential anti-inflammatory applications. This inhibition was achieved by reducing NF-κB activation and MAPK phosphorylation (Pan et al., 2014).

Feeding Deterrent Properties

17-Hydroxyjolkinolide A has been identified as a feeding deterrent against grain storage insects like Tribolium castaneum and Sitophilus zeamais. This suggests its potential use in the protection of stored grain products (Geng et al., 2011).

properties

Product Name

17-hydroxyjolkinolide A

Molecular Formula

C20H26O4

Molecular Weight

330.4 g/mol

IUPAC Name

(1S,3R,10S,11R,16R)-5-(hydroxymethyl)-11,15,15-trimethyl-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadeca-4,8-dien-6-one

InChI

InChI=1S/C20H26O4/c1-18(2)6-4-7-19(3)13(18)5-8-20-14(19)9-12-15(16(20)24-20)11(10-21)17(22)23-12/h9,13-14,16,21H,4-8,10H2,1-3H3/t13-,14+,16-,19-,20+/m1/s1

InChI Key

DIJWCRKTZVUBDY-PHJMNMFVSA-N

Isomeric SMILES

C[C@@]12CCCC([C@H]1CC[C@]34[C@H]2C=C5C(=C(C(=O)O5)CO)[C@H]3O4)(C)C

Canonical SMILES

CC1(CCCC2(C1CCC34C2C=C5C(=C(C(=O)O5)CO)C3O4)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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